methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate
Description
Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate is a fluorinated chromene derivative characterized by a phenyl group at position 3, a trifluoromethyl group at position 2, and a methyl ester-linked acetoxy group at position 7.
Properties
IUPAC Name |
methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O5/c1-25-15(23)10-26-12-7-8-13-14(9-12)27-18(19(20,21)22)16(17(13)24)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECPARKNCKERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves esterification to form the acetate ester. Key reagents and conditions used in these steps include:
Chromene formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Phenyl and trifluoromethyl substitution: These groups are introduced via electrophilic aromatic substitution reactions.
Esterification: The final esterification step involves reacting the chromen derivative with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis pathways involve nucleophilic substitution and esterification mechanisms:
-
Alkylation via Nucleophilic Substitution
In the presence of a base (e.g., K₂CO₃), the chromone’s hydroxyl group acts as a nucleophile, attacking alkyl halides (e.g., methyl bromoacetate) to form ester bonds . -
Esterification
Acetylation involves the transfer of an acetyl group to hydroxyl-containing chromone derivatives, often catalyzed by bases or enzymes . -
Electron-Withdrawing Group Effects
The trifluoromethyl group enhances the compound’s lipophilicity and reactivity, influencing its interaction with biological targets .
Reaction Conditions and Yields
Table 1 summarizes reaction conditions and yields reported in literature for related chromone derivatives:
Key Research Findings
-
Cytotoxicity and Antioxidant Activity
Chromone derivatives with trifluoromethyl groups, like the target compound, exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7, A-549) and antioxidant activity (DPPH radical scavenging, hydrogen peroxide scavenging) . -
Molecular Docking Insights
Computational studies reveal interactions with targets like HERA protein (cytotoxicity) and peroxiredoxins (antioxidant activity), supporting experimental results . -
Structure-Activity Relationships (SAR)
Electron-withdrawing substituents (e.g., p-fluorophenyl) enhance bioactivity, while electron-donating groups (e.g., p-toluene sulphonyl) reduce it .
Functional Group Reactivity
The compound’s functional groups enable:
Scientific Research Applications
Medicinal Chemistry
Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate has been studied for its potential biological activities, particularly in medicinal applications:
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The trifluoromethyl group may enhance the biological activity of this compound against various pathogens, including bacteria and fungi .
- Antioxidant Properties : The compound has been investigated for its potential antioxidant effects, which could contribute to its therapeutic applications in preventing oxidative stress-related diseases.
- Anti-inflammatory and Anticancer Activities : Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties, making it a candidate for further exploration in cancer therapeutics.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:
- Building Block : The compound can be utilized in the synthesis of various derivatives with modified biological activities or improved pharmacological profiles.
Material Science
The unique chemical structure of this compound lends itself to applications in material science:
- Development of New Materials : Due to its solubility and reactivity, this compound can be used in the development of novel materials with specific properties tailored for industrial applications.
Case Studies and Research Findings
A review of recent literature highlights the ongoing research into this compound:
Mechanism of Action
The mechanism of action of methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes and receptors, modulating their activity. The phenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
Key Observations:
- Ester vs. Carboxylic Acid : Compound 7 (carboxylic acid) exhibits increased polarity, which may reduce cell membrane permeability but improve water solubility relative to the methyl ester analogs .
- Alkyl Chain Modifications : The ethyl group at position 6 () introduces steric bulk, which could influence pharmacokinetic properties such as half-life and distribution .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases lipophilicity across all analogs, enhancing blood-brain barrier permeability but possibly limiting aqueous solubility.
- Stability: Fluorine substituents (e.g., 4-fluorophenyl) improve resistance to oxidative degradation compared to non-fluorinated analogs .
Biological Activity
Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate is a synthetic compound belonging to the chromen family, characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromen core with a trifluoromethyl group and an acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 328.25 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown significant antioxidant activity, which may help in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It has been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Studies indicate that this compound can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and others.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit COX enzymes (specifically COX-2), which play a crucial role in the inflammatory process. In vitro studies demonstrated moderate inhibitory effects on COX enzymes, indicating its potential as an anti-inflammatory agent .
- Molecular Docking Studies : In silico studies suggest that the trifluoromethyl group engages in hydrogen bonding with key amino acid residues in target proteins, enhancing binding affinity and biological activity .
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects against MCF-7 cells, revealing an IC50 value indicative of moderate cytotoxicity . The presence of electron-withdrawing groups like trifluoromethyl was found to enhance cytotoxic effects.
- Anti-inflammatory Activity : Another research explored its anti-inflammatory properties through COX inhibition assays, confirming its potential as an anti-inflammatory agent due to significant inhibition of COX enzymes .
- Antioxidant Activity Assessment : The compound's antioxidant capacity was evaluated using various assays (e.g., DPPH radical scavenging), demonstrating substantial free radical scavenging ability .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate?
Answer:
The synthesis typically involves nucleophilic substitution under alkaline conditions. For analogous chromen-7-yl derivatives, a two-step approach is common:
Core chromene formation : Condensation of substituted phenols with β-keto esters or trifluoromethyl ketones under acidic conditions.
Etherification : Reacting the 7-hydroxy chromene intermediate with methyl chloroacetate in anhydrous DMF using potassium carbonate (K₂CO₃) as a base at 80–90°C for 8–12 hours. Purification via crystallization (ethanol/water) yields the product .
Key considerations : Monitor reaction progress via TLC (hexane/EtOAc 3:1) to optimize yield and minimize side reactions like over-alkylation .
Basic: How can researchers validate the structural identity of this compound post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR : Analyze H and C spectra for diagnostic signals:
- Trifluoromethyl (CF₃) resonance at δ ~110–120 ppm in F NMR.
- Acetate methyl group at δ ~3.7–3.9 ppm (H) and δ ~170–175 ppm (C, carbonyl).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ using ESI-MS (expected m/z ~434 for C₁₉H₁₃F₃O₅).
- IR : Verify ester carbonyl (C=O) stretch at ~1740–1760 cm⁻¹ .
Basic: What preliminary bioactivity assays are suitable for this compound?
Answer:
Given structural similarity to coumarin derivatives, screen for:
- Enzyme inhibition : Use high-throughput assays targeting kinases, dehydrogenases (e.g., HpSDH in Helicobacter pylori), or cytochrome P450 isoforms. IC₅₀ values <10 μM indicate promising activity .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion). Prioritize strains with known resistance to fluoroquinolones due to the trifluoromethyl group’s potential synergy .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:
- Confirming regiochemistry : The trifluoromethyl and phenyl groups at positions 2 and 3, respectively, influence π-stacking interactions.
- Torsional analysis : Assess the dihedral angle between the chromene core and acetate moiety to predict conjugation effects on UV/fluorescence properties.
Methodology : - Grow crystals via slow evaporation (dichloromethane/hexane).
- Use SHELXL for refinement, leveraging Hirshfeld surfaces to map intermolecular interactions (e.g., C–H···O, π–π stacking) .
Example : A related chromene-carboxylate derivative (C₃₁H₂₇F₃O₇) crystallized in a triclinic system (space group P1) with a = 5.68 Å, b = 16.04 Å, confirming steric constraints from the trifluoromethyl group .
Advanced: How do computational methods aid in understanding structure-activity relationships (SAR)?
Answer:
- Docking studies : Use AutoDock Vina to model binding to target enzymes (e.g., HpSDH). The trifluoromethyl group’s electronegativity may enhance hydrogen bonding with active-site residues like Arg³⁰⁷ .
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier orbitals (HOMO/LUMO). A small bandgap (<4 eV) suggests redox activity, relevant for antimicrobial mechanisms .
- ADMET prediction : SwissADME predicts logP ~3.5, indicating moderate lipophilicity. Adjust the acetate moiety to improve solubility if needed .
Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Answer:
- Case example : If NMR suggests planar chromene but XRD shows puckering, validate via:
- Conformational analysis : Compare calculated (DFT) and experimental torsion angles.
- Dynamic effects : Variable-temperature NMR can detect fluxional behavior in solution.
- Mitigation : Cross-validate using solid-state NMR or Raman spectroscopy to reconcile solution vs. solid-state discrepancies .
Advanced: How to optimize reaction conditions to address low yields in trifluoromethyl-substituted chromene synthesis?
Answer:
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the 7-hydroxy group.
- Solvent effects : Replace DMF with DMAc or DMSO to stabilize intermediates.
- Temperature control : Gradual heating (ramp to 80°C over 1 hour) reduces decomposition.
Data-driven optimization : Design-of-experiments (DoE) software (e.g., MODDE®) can model interactions between variables (base concentration, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
